GHS-R1a Binding vs. Somatostatin-14
In a direct competitive binding assay using 125I-Tyr-Ala-hexarelin as the radioligand on human pituitary membranes, cortistatin-14 completely displaced the radioligand and exhibited a binding affinity of 4.6–5.4 × 10⁻⁷ mol/L (IC50 approximately 0.46–0.54 μM). By contrast, somatostatin-14 and multiple SRIF fragments (SRIF 3-14, 7-14, 3-10, 7-10, 2-9) showed no detectable displacement of the radioligand, indicating no binding to GHS-R1a [1]. The ghrelin peptide itself demonstrated a similar affinity range in the same assay, while the synthetic GHS hexarelin was approximately four orders of magnitude more potent [1].
| Evidence Dimension | Binding affinity to GHS-R1a (ghrelin receptor) |
|---|---|
| Target Compound Data | IC50 = 4.6–5.4 × 10⁻⁷ mol/L (0.46–0.54 μM) |
| Comparator Or Baseline | Somatostatin-14: no detectable displacement (no binding) |
| Quantified Difference | Qualitative difference: CST-14 binds with measurable sub-micromolar affinity; SST-14 shows zero binding |
| Conditions | Competitive binding assay using 125I-Tyr-Ala-hexarelin radioligand on human pituitary membranes |
Why This Matters
For researchers investigating ghrelin receptor signaling or seeking a dual SST/GHS-R1a tool compound, somatostatin-14 is completely unsuitable as a substitute, as it cannot engage GHS-R1a.
- [1] Deghenghi R, Papotti M, Ghigo E, Muccioli G. Cortistatin, but not somatostatin, binds to growth hormone secretagogue (GHS) receptors of human pituitary gland. J Endocrinol Invest. 2001;24(1):RC1-3. doi:10.1007/BF03343800 View Source
